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molecular formula C6H8BrN3O3 B1400491 (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol CAS No. 1227210-30-1

(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol

Cat. No. B1400491
M. Wt: 250.05 g/mol
InChI Key: DMCMPWZBDNSVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889682B2

Procedure details

To as solution of (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol (4.24 g, 17 mmol) in chloroform (100 mL), cooled to 0° C., was added phosphorus tribromide (4.59 g, 1.6 mL, 17 mmol) drop wise. The resulting solution was warmed to room temperature and stirred for 2 h. The resulting solution was cooled to 0° C. and diluted with dichloromethane (50 ml). The resulting solution was made basic (pH 8.5) with saturated aqueous sodium bicarbonate was (20 mL). The layers were separated, and the aqueous layer was extracted with dichloromethane (3×50 mL). The combined organic layers were washed with brine (30 mL), dried over magnesium sulfate. The resulting mixture was filtered and concentrated in vacuo. The crude material was purified by flash chromatography (silica gel, SF40-240 g, 15% to 40% EtOAc in hexanes) to give 1-(2-bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole (3.58 g, 67%) as a white solid. 1H NMR (300 MHz, DMSO-d6) 8 ppm 3.92 (t, J=6.23 Hz, 2 H) 4.69 (t, J=6.23 Hz, 2 H) 4.89 (s, 2 H) 7.19 (s, 1 H).
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][N:4]1[C:8]([CH2:9]O)=[CH:7][C:6]([N+:11]([O-:13])=[O:12])=[N:5]1.P(Br)(Br)[Br:15].C(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl.ClCCl>[Br:1][CH2:2][CH2:3][N:4]1[C:8]([CH2:9][Br:15])=[CH:7][C:6]([N+:11]([O-:13])=[O:12])=[N:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
4.24 g
Type
reactant
Smiles
BrCCN1N=C(C=C1CO)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (silica gel, SF40-240 g, 15% to 40% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCN1N=C(C=C1CBr)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.58 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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